N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide is a complex organic compound that features a benzimidazole moiety, a nicotinamide group, and a tert-butoxyethoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of Nicotinamide Group: The nicotinamide group can be introduced through a nucleophilic substitution reaction involving nicotinoyl chloride and the benzimidazole derivative.
Introduction of tert-Butoxyethoxy Side Chain: The tert-butoxyethoxy side chain can be attached via an etherification reaction using tert-butyl bromoacetate and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the nicotinamide group can interact with nicotinic receptors, modulating their function. The tert-butoxyethoxy side chain may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylnicotinamide: Lacks the tert-butoxyethoxy side chain, which may affect its solubility and bioavailability.
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxy-N-methylnicotinamide: Similar structure but with an ethoxy group instead of a tert-butoxyethoxy group, potentially altering its chemical properties.
Uniqueness
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide is unique due to the presence of the tert-butoxyethoxy side chain, which enhances its solubility and bioavailability compared to similar compounds. This structural feature may also influence its interaction with biological targets, making it a promising candidate for further research and development.
Activité Biologique
N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a nicotinamide structure, which is known for its diverse biological properties. The synthesis typically involves a multi-step process that may include the formation of C–N bonds and the use of various reagents to achieve the desired molecular structure.
Anticancer Properties
Recent studies have demonstrated that compounds containing benzimidazole derivatives exhibit significant anticancer activity. For instance, the benzimidazole-based compounds have shown promising results against several cancer cell lines, including:
- MDA-MB-435 (Melanoma) : Growth inhibition of 62.46% at a concentration of 10 µM.
- MDA-MB-468 (Breast Cancer) : Growth inhibition of 40.24% at the same concentration .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |
---|---|---|---|
8f | MDA-MB-435 | 62.46 | N/A |
8f | MDA-MB-468 | 40.24 | N/A |
6h | HepG2 | N/A | 7.82 |
6i | HepG2 | N/A | 21.48 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest in various phases, contributing to its effectiveness as an anticancer agent .
- Kinase Inhibition : The compound exhibits inhibitory activity against key kinases involved in cancer progression, including EGFR and mTOR, which are critical targets in cancer therapy .
Case Studies
A notable study evaluated a series of benzimidazole derivatives for their anticancer potential against a panel of 60 cancer cell lines. Among these derivatives, those similar to this compound showed varied degrees of cytotoxicity, with some compounds demonstrating IC50 values comparable to established chemotherapeutics .
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-N-methyl-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-21(2,3)28-12-11-27-19-10-9-15(13-22-19)20(26)25(4)14-18-23-16-7-5-6-8-17(16)24-18/h5-10,13H,11-12,14H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXPEPPHMIPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.